molecular formula C14H16N2O B3354266 6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one CAS No. 58314-97-9

6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one

Numéro de catalogue B3354266
Numéro CAS: 58314-97-9
Poids moléculaire: 228.29 g/mol
Clé InChI: RJDGOLWDHKFBOF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one, also known as HHQ, is a heterocyclic compound that has been of interest to researchers due to its potential applications in various fields.

Applications De Recherche Scientifique

6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one has been investigated for its potential as a drug candidate for the treatment of cancer, bacterial infections, and other diseases. 6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one has also been used as a building block in the synthesis of novel materials, such as polymers and dendrimers, and as a catalyst in organic reactions.

Mécanisme D'action

The mechanism of action of 6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one has been shown to inhibit the activity of DNA topoisomerases, which are enzymes involved in DNA replication and repair. 6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one has also been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling and regulation.
Biochemical and physiological effects:
6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one has been shown to have a variety of biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that 6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one can induce apoptosis, or programmed cell death, in cancer cells. 6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one has also been shown to have antibacterial activity against a variety of pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. In vivo studies have demonstrated that 6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one can reduce tumor growth and improve survival in animal models of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one has several advantages for use in lab experiments, including its high potency and specificity for certain enzymes and signaling pathways. However, 6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one can be difficult to synthesize and purify, and its effects can be highly dependent on the specific experimental conditions used. Additionally, 6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one can be toxic to cells and organisms at high concentrations, which can limit its usefulness in certain experiments.

Orientations Futures

There are several future directions for research on 6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one, including the development of more efficient synthesis methods, the identification of new targets for 6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one inhibition, and the optimization of 6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one-based drug candidates for clinical use. Additionally, 6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one could be further explored for its potential applications in materials science and organic synthesis, as well as for its antibacterial and antifungal properties. Overall, 6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one is a promising compound with a wide range of potential applications in various fields of research.

Propriétés

IUPAC Name

6,7,8,9,10,11-hexahydroazocino[2,1-b]quinazolin-13-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-14-11-7-4-5-8-12(11)15-13-9-3-1-2-6-10-16(13)14/h4-5,7-8H,1-3,6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDGOLWDHKFBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN2C(=NC3=CC=CC=C3C2=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434922
Record name 6,7,8,9,10,11-hexahydroazocino[2,1-b]quinazolin-13-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one

CAS RN

58314-97-9
Record name 6,7,8,9,10,11-hexahydroazocino[2,1-b]quinazolin-13-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one
Reactant of Route 2
Reactant of Route 2
6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one
Reactant of Route 3
Reactant of Route 3
6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one
Reactant of Route 4
6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one
Reactant of Route 5
6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one
Reactant of Route 6
6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.